![molecular formula C30H24Cl2N6 B602231 11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine CAS No. 263366-81-0](/img/structure/B602231.png)

11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Validación del Método (AMV)

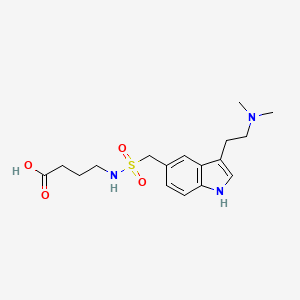

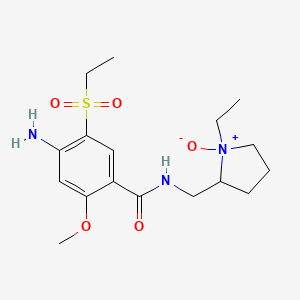

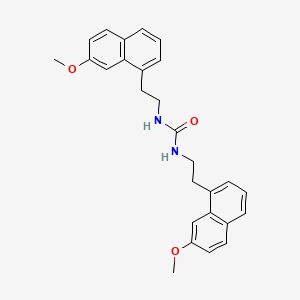

Una vez que se desarrollan los métodos analíticos, deben validarse rigurosamente para confirmar su confiabilidad y precisión. La impureza B de clozapina EP juega un papel en este proceso, sirviendo como un estándar de referencia contra el cual se mide el rendimiento del método analítico {svg_1}.

Investigación Farmacológica

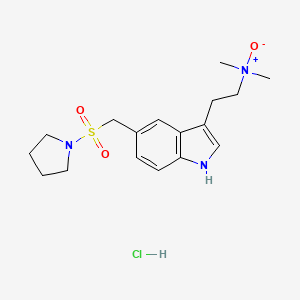

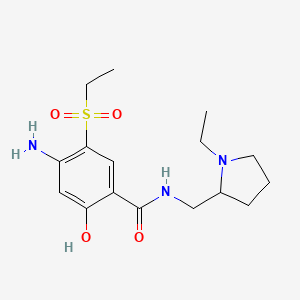

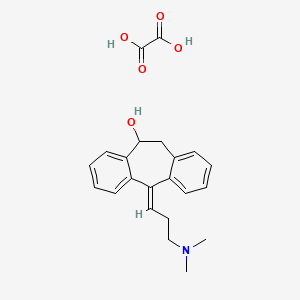

Las propiedades farmacológicas de la impureza B de clozapina EP son de interés en la investigación que explora nuevos tratamientos para la psicosis y la esquizofrenia. Su eficacia para controlar los síntomas y reducir el riesgo de comportamiento suicida es un área clave de estudio {svg_2}.

Estudios Neuroquímicos

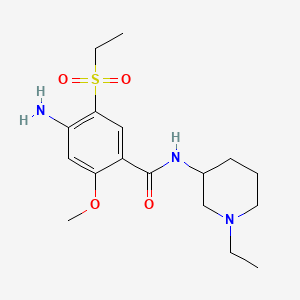

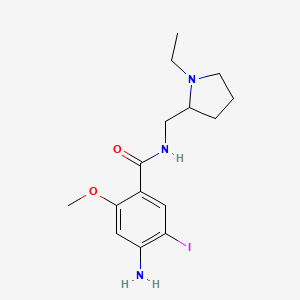

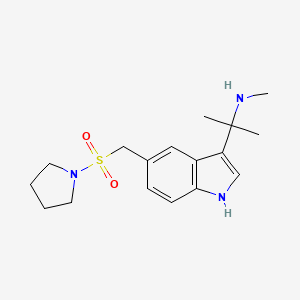

La impureza B de clozapina EP se utiliza en la investigación neuroquímica para comprender las vías y los receptores involucrados en los trastornos psiquiátricos. Su interacción con varios sistemas de neurotransmisores puede proporcionar información sobre los mecanismos de acción de los medicamentos antipsicóticos {svg_3}.

Esquizofrenia Resistente al Tratamiento

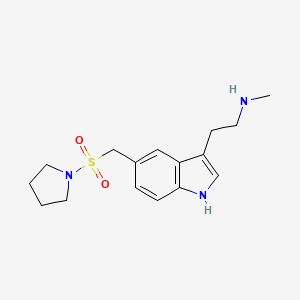

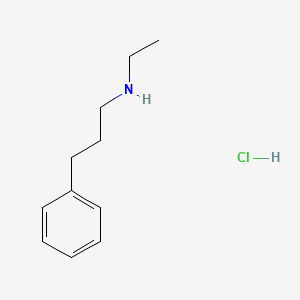

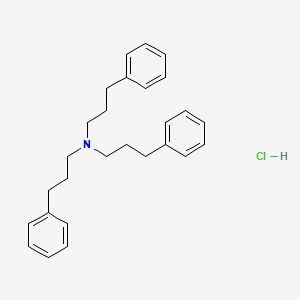

Este compuesto es particularmente significativo en el estudio de la esquizofrenia resistente al tratamiento. La investigación que involucra la impureza B de clozapina EP puede conducir al desarrollo de estrategias terapéuticas más efectivas para las personas que no responden a los medicamentos antipsicóticos convencionales {svg_4}.

Comportamiento Suicida en la Psicosis

La impureza B de clozapina EP también es relevante en estudios que se centran en la reducción del comportamiento suicida en pacientes con psicosis. Comprender su impacto en la ideación y los intentos suicidas puede contribuir a protocolos de tratamiento más seguros {svg_5}.

Mejora Funcional en Condiciones Psiquiátricas

Por último, el papel de la impureza B de clozapina EP en la mejora del funcionamiento general en individuos con condiciones psiquiátricas es una aplicación de investigación vital. Los estudios tienen como objetivo evaluar cómo este compuesto puede mejorar el funcionamiento cognitivo y social, lo que lleva a mejores resultados en la calidad de vida para los pacientes {svg_6}.

Mecanismo De Acción

Target of Action

It is known that similar compounds have been used in the treatment of various conditions, indicating a broad range of potential targets .

Mode of Action

It is synthesized by treating the appropriate chloroacetyl- or bis-bromoacetyl derivatives with 2-mercaptonicotinonitrile derivatives in ethanolic sodium ethoxide at reflux .

Biochemical Pathways

Similar compounds have been found to exhibit diverse pharmacological activities, which include anticancer, anti-viral, anti-inflammatory, antimicrobial, antidiabetic, and osteogenic antiproliferative activity .

Análisis Bioquímico

Biochemical Properties

11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins involved in drug metabolism. This compound interacts with cytochrome P450 enzymes, which are crucial for the oxidative metabolism of many drugs. The nature of these interactions often involves the inhibition of enzyme activity, leading to altered metabolic pathways and potential accumulation of the parent drug or its metabolites .

Cellular Effects

The effects of 11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine on various cell types include modulation of cell signaling pathways, gene expression, and cellular metabolism. This compound can influence the function of neuronal cells by interacting with neurotransmitter receptors, potentially altering synaptic transmission and neuronal excitability. Additionally, it may affect the expression of genes involved in drug metabolism and stress response pathways .

Molecular Mechanism

At the molecular level, 11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine exerts its effects through binding interactions with specific biomolecules. This includes the inhibition of cytochrome P450 enzymes, which can lead to decreased metabolism of clozapine and other drugs. The compound may also interact with neurotransmitter receptors, such as dopamine and serotonin receptors, influencing their activity and downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard storage conditions but can degrade under extreme conditions, such as high temperature and light exposure. Long-term effects on cellular function include potential alterations in gene expression and enzyme activity, which may persist even after the compound is no longer present .

Dosage Effects in Animal Models

The effects of 11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions, while higher doses can lead to significant toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects observed in studies indicate that there is a critical concentration above which adverse effects become pronounced .

Metabolic Pathways

11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine is involved in metabolic pathways primarily mediated by cytochrome P450 enzymes. These pathways include oxidative demethylation and hydroxylation reactions, which convert the compound into more hydrophilic metabolites for excretion. The interaction with specific enzymes, such as CYP3A4 and CYP2D6, can influence the metabolic flux and levels of metabolites .

Transport and Distribution

Within cells and tissues, 11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine is transported and distributed through passive diffusion and active transport mechanisms. Transporters such as P-glycoprotein may play a role in its cellular uptake and efflux, affecting its localization and accumulation in specific tissues, including the liver and brain .

Subcellular Localization

The subcellular localization of 11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine is influenced by targeting signals and post-translational modifications. This compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes, and to the plasma membrane, where it may affect neurotransmitter receptors. These localizations are critical for its activity and function within the cell .

Propiedades

IUPAC Name |

3-chloro-6-[4-(3-chloro-11H-benzo[b][1,4]benzodiazepin-6-yl)piperazin-1-yl]-11H-benzo[b][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24Cl2N6/c31-19-9-11-25-27(17-19)35-29(21-5-1-3-7-23(21)33-25)37-13-15-38(16-14-37)30-22-6-2-4-8-24(22)34-26-12-10-20(32)18-28(26)36-30/h1-12,17-18,33-34H,13-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGKXLZQFLSYEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)C5=NC6=C(C=CC(=C6)Cl)NC7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373007 | |

| Record name | 11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263366-81-0 | |

| Record name | 11,11-(Piperazine-1,4-diyl)bis(8-chloro-5H-dibenzo(b,E)(1,4)diazepine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0263366810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11,11-(PIPERAZINE-1,4-DIYL)BIS(8-CHLORO-5H-DIBENZO(B,E)(1,4)DIAZEPINE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI23QM53UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B602169.png)

![Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B602170.png)